![molecular formula C16H16N2O2S B5733527 (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5733527.png)
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a furan ring, a thioamide group, and an ethyl-substituted phenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 3-(furan-2-yl)prop-2-enamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thioamide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioamide group can be reduced to form the corresponding amine.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
- N-[(4-ethylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
- N-[(4-ethylphenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide
Uniqueness
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-5-7-13(8-6-12)17-16(21)18-15(19)10-9-14-4-3-11-20-14/h3-11H,2H2,1H3,(H2,17,18,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVYEGOFSJYGE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
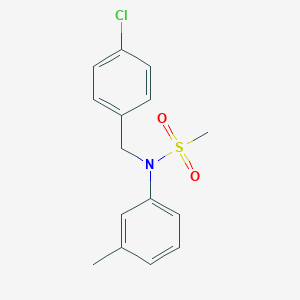
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)
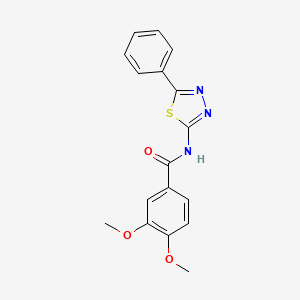
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
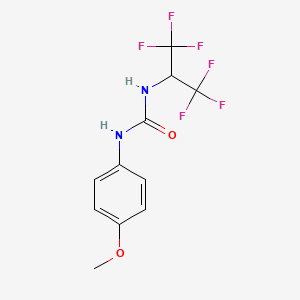
![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B5733481.png)
![7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5733493.png)
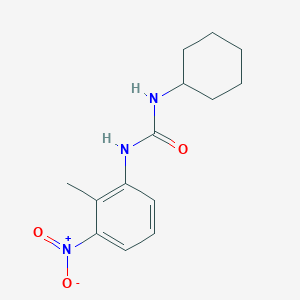
![N,N-diethyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5733506.png)
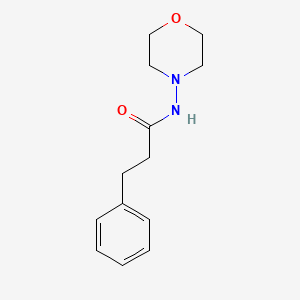
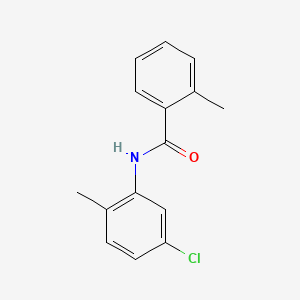
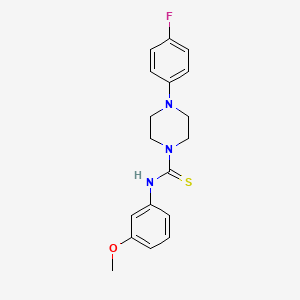
![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)
